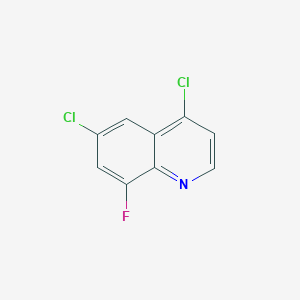

4,6-Dichloro-8-fluoroquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,6-Dichloro-8-fluoroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of chlorine atoms at the 4th and 6th positions and a fluorine atom at the 8th position on the quinoline ring. Quinolines are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-8-fluoroquinoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4,5-dichloro-5H-1,2,3-dithiazolium chloride with Meldrum’s acid to form an intermediate, which is then treated with 4-fluoroaniline to yield the desired quinoline derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-8-fluoroquinoline can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles under appropriate conditions.

Oxidation and Reduction: The quinoline ring can be oxidized or reduced to form different derivatives.

Cross-Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while oxidation can produce quinoline N-oxides.

Scientific Research Applications

4,6-Dichloro-8-fluoroquinoline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-8-fluoroquinoline involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication . This inhibition leads to the stabilization of DNA strand breaks, ultimately blocking bacterial cell division and leading to cell death.

Comparison with Similar Compounds

6-Fluoroquinoline: Similar structure but with a fluorine atom at the 6th position.

8-Chloroquinoline: Similar structure but with a chlorine atom at the 8th position.

4,6-Dichloroquinoline: Lacks the fluorine atom at the 8th position.

Uniqueness: 4,6-Dichloro-8-fluoroquinoline is unique due to the combined presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atom, in particular, can enhance the compound’s ability to interact with biological targets, making it a valuable scaffold in drug discovery .

Biological Activity

4,6-Dichloro-8-fluoroquinoline is a synthetic compound belonging to the quinoline family, characterized by its unique halogenated structure. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C9H5Cl2F N. The presence of chlorine and fluorine atoms at specific positions contributes to its reactivity and biological properties. The compound typically appears as a white to off-white solid and is known for its applications in pharmaceuticals and materials science.

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Antimicrobial Activity : The compound has been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication in bacteria. This inhibition leads to bactericidal effects against a range of pathogens, including Escherichia coli and Staphylococcus aureus .

- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. The mechanism may involve the induction of oxidative stress and apoptosis in cancer cells through interactions with DNA and other cellular macromolecules .

Biological Activity Overview

| Activity Type | Target Organisms/Cells | IC50 Values | Mechanism |

|---|---|---|---|

| Antimicrobial | E. coli, S. aureus | Varies by strain | Inhibition of DNA gyrase |

| Anticancer | MCF7, A549, PANC-1 | < 10 µM | Induction of apoptosis |

| Antiviral | Influenza virus | > 80% inhibition | Disruption of viral replication |

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against various bacterial strains. Results showed that the compound exhibited significant bactericidal activity, comparable to established antibiotics. For instance, it demonstrated an IC50 value of approximately 2.5 µM against E. coli .

- Cytotoxicity Against Cancer Cells : In vitro studies assessed the cytotoxic effects on human cancer cell lines such as MCF7 (breast adenocarcinoma) and A549 (lung adenocarcinoma). The compound showed promising results with IC50 values significantly lower than those observed for standard chemotherapeutics like cisplatin, highlighting its potential as an anticancer agent .

- Antiviral Potential : Recent investigations into the antiviral properties of quinoline derivatives have indicated that modifications can enhance their efficacy against viral infections. Specifically, derivatives with increased lipophilicity showed improved inhibition rates against influenza viruses while maintaining low cytotoxicity levels .

Properties

IUPAC Name |

4,6-dichloro-8-fluoroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2FN/c10-5-3-6-7(11)1-2-13-9(6)8(12)4-5/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STMMADPUSDBPHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=CC(=CC2=C1Cl)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.